molecular formula C15H19ClN2O3S B2758719 N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 1448066-24-7

N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2758719
CAS No.: 1448066-24-7
M. Wt: 342.84
InChI Key: LFDIVXHRRPEMQV-UHFFFAOYSA-N
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Description

N1-(4-Chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group at the N1 position and a 3-methoxytetrahydrothiophen-methyl substituent at the N2 position. Oxalamides are known for their diverse pharmacological activities, including antiviral, enzyme inhibitory, and flavor-enhancing properties . For example, N1-(4-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide (compound 56) exhibits cytochrome P450 4F11 activation and stearoyl-CoA desaturase inhibition .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[(3-methoxythiolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c1-21-15(6-7-22-10-15)9-18-14(20)13(19)17-8-11-2-4-12(16)5-3-11/h2-5H,6-10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDIVXHRRPEMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide typically involves a multi-step process:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the chlorobenzyl intermediate.

    Synthesis of the Methoxytetrahydrothiophenyl Intermediate: Separately, 3-methoxytetrahydrothiophene is synthesized through the reaction of tetrahydrothiophene with methanol in the presence of an acid catalyst.

    Coupling Reaction: The chlorobenzyl intermediate is then reacted with the methoxytetrahydrothiophenyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Products may include the corresponding amine derivatives.

    Substitution: Products depend on the nucleophile used, potentially forming various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It may be explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl and methoxytetrahydrothiophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the oxalamide moiety may form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Key Observations :

  • Chlorine at N1 : The 4-chloro substitution is common in antiviral and enzyme-inhibiting oxalamides, likely due to its electron-withdrawing effects enhancing binding to hydrophobic pockets .
  • N2 Heterocycles : The 3-methoxytetrahydrothiophen group introduces conformational rigidity and sulfur-based lipophilicity, contrasting with phenethyl (compound 56) or thiazolyl (compound 8) groups. Methoxy groups improve metabolic stability compared to hydroxyl analogs .

Pharmacological and Physicochemical Properties

  • Antiviral Activity : Thiazolyl-piperidinyl derivatives (e.g., compound 8) show potent HIV entry inhibition (IC₅₀ < 1 μM) , whereas phenethyl analogs (e.g., compound 56) target metabolic enzymes . The tetrahydrothiophen group may modulate antiviral efficacy through altered membrane permeability.
  • Enzyme Inhibition: Compound 115 inhibits stearoyl-CoA desaturase (SCD1), critical in lipid metabolism, with IC₅₀ values in the nanomolar range . Methoxy groups enhance metabolic stability compared to hydroxylated analogs.
  • LogP and Solubility : The 3-methoxytetrahydrothiophen group likely increases lipophilicity (higher LogP) compared to hydroxybenzyl or thiazolyl groups, impacting blood-brain barrier penetration and oral bioavailability.

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